DAUNORUBICIN HCL
Description
Daunorubicin hydrochloride (C₂₇H₂₉NO₁₀·HCl, molecular weight: 563.99 g/mol) is an anthracycline antibiotic widely used in chemotherapy for acute leukemias and other malignancies . It intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis . Its clinical utility is tempered by dose-dependent cardiotoxicity and myelosuppression . The drug is metabolized to daunorubicinol (13-hydroxydaunorubicin), an active metabolite, and further hydrolyzed to aglycones . Liposomal formulations (e.g., DaunoXome®) enhance tumor targeting and reduce toxicity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGHGUXZJWAIAS-CFCXLQPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10.HCl, C27H30ClNO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DAUNORUBICIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |
| Record name | DAUNORUBICIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DAUNORUBICIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
23541-50-6, 71214-33-0, 56390-08-0, 20830-81-3 | |
| Record name | DAUNORUBICIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3',4'-Epidaunomycin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-epi-Daunomycin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cerubidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cerubidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daunorubicin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
370 to 374 °F (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DAUNORUBICIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Chloroform-Based Systems
Early processes used chloroform for mycelium extraction but faced challenges in phase separation due to emulsion formation. Comparative data:
| Solvent | Yield (%) | Purity (%) | Processing Time (h) |
|---|---|---|---|
| n-Butanol | 62 | 96 | 8.5 |
| CHCl | 58 | 92 | 12.2 |
The higher dielectric constant of n-butanol (ε = 17.5 vs. 4.8 for CHCl) improves anthracycline solubility while reducing lipid co-extraction.
Hybrid Aqueous-Organic Extraction
A modified approach combines initial n-hexane defatting with acidified water (pH 2.5–3.0) extraction, achieving 89% recovery but requiring additional solvent removal steps. This method is less favored industrially due to increased wastewater generation.
Industrial-Scale Production Considerations
Modern facilities process 5,000–10,000 L fermentation batches with the following infrastructure:
-
Extraction : Centrifugal partition chromatographs for continuous phase separation
-
Evaporation : Falling-film evaporators (ΔT = 25–30°C, P = 15–20 kPa)
-
Crystallization : Oscillatory baffled reactors for uniform supersaturation
Process economics analysis reveals:
| Cost Factor | % of Total |
|---|---|
| Solvent Recovery | 38 |
| Waste Treatment | 22 |
| Chromatography Media | 18 |
Implementation of solvent recycling systems reduces production costs by 31% while maintaining yield specifications.
Analytical Quality Control Protocols
Post-synthesis characterization employs:
-
HPLC-MS : C18 column (150 × 4.6 mm, 3.5 μm), 0.1% formic acid/acetonitrile gradient
-
H NMR (400 MHz, CDCl):
-
XRD : Characteristic peaks at 2θ = 7.8°, 15.6°, 23.4° confirming crystalline form
Acceptance criteria require <0.5% daunorubicinol (reduction product) and <0.2% residual solvents.
| Solvent System | Partition Coefficient (K) |
|---|---|
| [BMIM][PF]/SCCO | 12.8 |
| Traditional n-BuOH | 9.4 |
This method reduces organic waste by 76% while maintaining extraction efficiency .
Chemical Reactions Analysis
Hydrolytic Degradation
Daunorubicin HCl undergoes pH-dependent hydrolysis, with stability optimized between pH 4.5–5.5 . Outside this range:
-
Acidic conditions (pH < 4): Rapid decomposition occurs via acid-catalyzed cleavage of glycosidic bonds, producing deglucosaminyl daunorubicin .
-
Alkaline conditions (pH > 8): Degradation accelerates, characterized by a color shift from red to blue-purple, indicative of structural modifications .
Table 1: Stability of this compound Under Hydrolytic Conditions
| pH Range | Stability Profile | Primary Degradation Pathway |
|---|---|---|
| 2.5–4 | Moderate instability | Acid-catalyzed glycosidic bond cleavage |
| 4.5–5.5 | Maximum stability | Minimal hydrolysis |
| 6–10 | Progressive instability (pH > 8 critical) | Base-mediated ring modifications |
Oxidative Degradation
Exposure to peroxides (e.g., H₂O₂) induces oxidation, leading to:
-
Hydroperoxide derivatives : Including 9-desacetyldaunorubicin-9-hydroperoxide and hydroxylated products at positions 1 or 3 on the anthracycline ring .
Table 2: Oxidative Degradation Products
| Oxidizing Agent | Major Products | Detection Method |
|---|---|---|
| 3% H₂O₂ | 9-Desacetyldaunorubicin hydroperoxides | HPLC, LC-MS |
Photodegradation
This compound demonstrates relative photostability compared to other anthracyclines :
-
UV light (360 nm) : Minimal degradation (<10% over 24 hours) .
-
Fluorescent light : No significant degradation at clinical concentrations (>500 µg/mL) .
Thermal Stability
-
Heat resistance : Stable at 100°C for 24 hours in solid state and aqueous solutions .
-
Lyophilized formulations : Retain >95% potency under refrigeration (4°C) for 4 weeks .
Interactions with DNA and Other Drugs
-
DNA intercalation : Binds to GC-rich regions, unwinding DNA by 8° and stabilizing topoisomerase II-DNA complexes .
-
Antagonism with cisplatin : Reduces cisplatin-induced DNA interstrand crosslinks, potentially diminishing efficacy in co-therapy .
Table 3: Key Structural Interactions
| Interaction Type | Effect on this compound | Biological Consequence |
|---|---|---|
| DNA intercalation | Alters DNA topology | Inhibits replication/transcription |
| Topoisomerase II binding | Traps cleavage complexes | Induces DNA damage |
Synthetic Derivatives and Modifications
-
Morpholino derivatives : Synthesized via reductive alkylation, enhancing antitumor potency .
-
Cyanomorpholino analogs : Exhibit improved efficacy in murine leukemia models .
Degradation Kinetics and Thermodynamics
Scientific Research Applications
Approved Clinical Applications
Daunorubicin hydrochloride is primarily indicated for:
- Acute Lymphoblastic Leukemia (ALL) : Approved for both adults and children as part of remission induction therapy.
- Acute Myeloid Leukemia (AML) : Used in adults, often in combination with other agents like cytarabine.
- Other Hematological Malignancies : It is also utilized in treatment regimens for various lymphomas and chronic leukemias .
Efficacy Data
The efficacy of daunorubicin varies depending on the specific leukemia type and treatment regimen:
Case Studies and Research Findings
Numerous clinical trials and studies have evaluated the effectiveness of daunorubicin in various contexts:
- Combination Therapies : A study demonstrated that combining daunorubicin with cytarabine significantly improved outcomes in patients with newly diagnosed therapy-related AML compared to standard treatments alone. The liposomal formulation was particularly noted for its reduced toxicity profile while maintaining efficacy .
- Pediatric Applications : In pediatric ALL, daunorubicin combined with vincristine and prednisone has shown a prolonged duration of complete remission. This highlights its critical role in childhood cancer protocols .
- Off-label Uses : Daunorubicin has also been investigated as a first-line treatment for Kaposi sarcoma in HIV-positive patients, demonstrating promising results when used alongside highly active antiretroviral therapy (HAART) .
Ongoing Research and Future Directions
Current research efforts are focused on exploring additional applications of daunorubicin beyond its established uses:
- Liposomal Formulations : Ongoing studies are examining the pharmacokinetics and safety profiles of liposomal daunorubicin formulations to enhance delivery and reduce side effects.
- Combination Regimens : Research is being conducted on combining daunorubicin with novel agents or immunotherapies to improve outcomes in resistant cases of leukemia .
- Mechanistic Studies : Investigations into the molecular mechanisms underlying daunorubicin's action continue to provide insights that may lead to improved therapeutic strategies.
Mechanism of Action
DAUNORUBICIN HCL exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of DNA and RNA. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, daunoblastin prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The primary molecular targets of daunoblastin are rapidly dividing cancer cells, making it effective in the treatment of leukemia .
Comparison with Similar Compounds
In Vitro Studies
- L1210 Leukemia Cells: Daunorubicin inhibits thymidine and uridine incorporation 2-fold more potently than doxorubicin at equimolar concentrations .
- Solid Tumors: Liposomal daunorubicin achieves sustained intracellular levels, enhancing cytotoxicity by 10-fold in murine mammary adenocarcinoma models .
Clinical Outcomes
- Kaposi’s Sarcoma: DaunoXome® shows tumor response rates comparable to ABV therapy (doxorubicin, bleomycin, vincristine) but with lower cardiotoxicity .
- Acute Myeloid Leukemia (AML): Daunorubicin (60 mg/m²) combined with cytarabine remains a first-line induction regimen, with complete remission rates of 50–70% .
Toxicity Profile
- Liposomal Mitigation: DaunoXome® reduces cardiotoxicity by minimizing free drug exposure .
Drug Interactions and Resistance
- Aclarubicin: Antagonizes daunorubicin’s topoisomerase II-mediated DNA damage, reducing cytotoxicity despite increasing cellular uptake in multidrug-resistant cells .
- HDAC Inhibitors: Synergistic effects observed when daunorubicin is combined with vorinostat, enhancing DNA damage and apoptosis .
Biological Activity
Daunorubicin hydrochloride (DNR HCl) is a potent anthracycline antibiotic and antineoplastic agent primarily used in the treatment of various forms of leukemia, particularly acute lymphocytic leukemia (ALL) and acute myeloid leukemia (AML). This article delves into the biological activity of DNR HCl, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and associated toxicities.
Daunorubicin exerts its cytotoxic effects through several key mechanisms:
- DNA Intercalation : DNR intercalates between DNA base pairs, disrupting the normal structure and function of DNA. This interference inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis .
- Topoisomerase II Inhibition : DNR stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cut. This action results in DNA fragmentation and contributes to its antitumor activity .
- Oxidative Stress Induction : The drug generates reactive oxygen species (ROS), further contributing to cellular damage and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of daunorubicin is crucial for understanding its efficacy and safety:
- Absorption : Following intravenous administration, DNR reaches peak plasma concentrations within approximately 2 hours. The maximum concentration observed after a 90-minute infusion is about 24.8 μg/mL .
- Volume of Distribution : The steady-state volume of distribution is reported at 1.91 L/m² for the liposomal formulation, indicating extensive tissue distribution .
- Clearance and Half-life : The clearance rate is approximately 68.4 mL/h/m², with a terminal half-life ranging from 18.5 to 31.5 hours depending on the formulation used .
Clinical Efficacy
Daunorubicin has demonstrated significant clinical effectiveness in various hematological malignancies:
- Acute Lymphocytic Leukemia (ALL) : Clinical studies have shown that DNR can achieve complete remission rates of 20-50% when used as a single agent in ALL patients .
- Acute Myeloid Leukemia (AML) : When combined with cytarabine, DNR enhances survival rates significantly compared to its use alone, establishing it as a cornerstone in AML treatment regimens .
Case Studies
- Pediatric AML : A study involving pediatric patients treated with daunorubicin showed a notable increase in complete remission rates when combined with other agents compared to historical controls .
- Adult AML : Research indicated that adults receiving daunorubicin as part of their chemotherapy regimen had improved outcomes compared to those receiving traditional therapies alone .
Toxicity and Side Effects
Despite its efficacy, daunorubicin is associated with several toxicities:
- Cardiotoxicity : The risk of cardiotoxicity increases with cumulative dosing, necessitating careful monitoring during treatment .
- Hematologic Toxicities : Common side effects include cytopenias due to bone marrow suppression, which can lead to increased susceptibility to infections and bleeding complications .
- Other Adverse Effects : Hepatotoxicity and extravasation reactions are also significant concerns during administration .
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Chemical Name | Daunorubicin hydrochloride |
| Mechanism of Action | DNA intercalation, topoisomerase II inhibition |
| Peak Plasma Concentration | 24.8 μg/mL after 90 min infusion |
| Volume of Distribution | 1.91 L/m² (liposomal formulation) |
| Clearance Rate | 68.4 mL/h/m² |
| Half-life | 18.5 - 31.5 hours |
| Primary Indications | Acute lymphocytic leukemia, acute myeloid leukemia |
| Major Toxicities | Cardiotoxicity, hematologic toxicities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
